molecular formula C10H10FN B1470617 3-[(4-Fluorophenyl)methylidene]azetidine CAS No. 1502038-83-6

3-[(4-Fluorophenyl)methylidene]azetidine

Cat. No.: B1470617
CAS No.: 1502038-83-6
M. Wt: 163.19 g/mol
InChI Key: KDVSRQDWFPVKMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Fluorophenyl)methylidene]azetidine is a chemical compound offered for research and further manufacturing applications. As a four-membered nitrogen-containing heterocycle, the azetidine ring is a significant pharmacophore in medicinal chemistry, valued for its contribution to molecular properties and its presence in bioactive molecules . This specific derivative, featuring a 4-fluorophenyl group linked via a methylidene spacer, is designed as a synthetic building block. Researchers can utilize this compound in the synthesis of more complex molecules for pharmaceutical development and biological studies. Azetidine derivatives are explored in research for a wide range of potential therapeutic areas, and some are documented in patents for pharmacological uses . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human use.

Properties

IUPAC Name

3-[(4-fluorophenyl)methylidene]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN/c11-10-3-1-8(2-4-10)5-9-6-12-7-9/h1-5,12H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVSRQDWFPVKMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=C(C=C2)F)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Horner–Wadsworth–Emmons (HWE) Reaction Route

A prominent and efficient approach to prepare 3-substituted azetidines involves the Horner–Wadsworth–Emmons reaction, which forms substituted alkenes from ketones or aldehydes and phosphonate esters.

  • Synthetic Sequence:

    • Starting from azetidin-3-one (azetidin-3-one is a key precursor), the HWE reaction is performed with methyl 2-(dimethoxyphosphoryl)acetate in the presence of sodium hydride (NaH) in dry tetrahydrofuran (THF).
    • This reaction yields N-Boc-azetidin-3-ylidene acetate, a 2,3-unsaturated ester intermediate.
    • Subsequent aza-Michael addition with various amines or heterocycles introduces functional groups at the 3-position of the azetidine ring.
    • Purification can be achieved via flash column chromatography or vacuum distillation techniques.
  • Key Features:

    • The HWE reaction is reliable and widely used for synthesizing substituted alkene derivatives.
    • The method allows for the incorporation of the 4-fluorophenylmethylidene group through appropriate phosphonate esters or aldehyde/ketone precursors.
    • Yields reported for similar azetidine derivatives are moderate to good (e.g., 60–73% depending on the amine used).
    • Structural confirmation is typically done by multinuclear NMR (1H, 13C, 15N, 19F) and high-resolution mass spectrometry (HRMS).
  • Reference Example:

    • Gudelis et al. (2023) demonstrated the synthesis of N-Boc-azetidin-3-ylidene acetate via HWE reaction, followed by aza-Michael addition to obtain 3-substituted azetidines with fluorophenyl substituents.

Lewis Acid-Catalyzed Ketone Protection and Subsequent Cyclization

Another approach involves multi-step synthesis using ketone protection and cyclization steps catalyzed by Lewis acids:

  • Synthetic Sequence:

    • Preparation of intermediates such as 4-[[(4-fluorophenyl)imino]methyl]-phenol derivatives via reaction with benzyl halides under alkaline conditions.
    • Protection of ketone groups using propanedithiol in the presence of Lewis acids (e.g., tosic acid or TiCl4).
    • Double-bond addition reactions between protected intermediates under strong base catalysis.
    • Cyclization reactions to form the azetidine ring, often under catalysis, yielding four-membered ring intermediates.
    • Final deprotection steps under acidic conditions to obtain the target azetidine compound.
  • Key Features:

    • This method is more complex but allows for high control over functional group transformations and stereochemistry.
    • Reported yields for intermediate steps range from 60% to 93%, indicating good efficiency.
    • The process is applicable for preparing intermediates related to pharmaceutical compounds like ezetimibe, which shares structural motifs with 3-[(4-fluorophenyl)methylidene]azetidine.
  • Reference Example:

    • A Chinese patent (CN104003921A) details this multi-step preparation involving benzyl protection, ketone protection, double-bond addition, cyclization, and deprotection steps to yield fluorophenyl-substituted azetidine intermediates.
    • Another patent (CN1931838A) describes a similar synthetic route with detailed reaction conditions, including the use of triethylamine, methylene dichloride, and TiCl4 for cyclization and functionalization steps.

La(OTf)3-Catalyzed Intramolecular Aminolysis of Epoxy Amines

A novel catalytic method for azetidine synthesis involves lanthanum triflate-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines:

  • Synthetic Sequence:

    • Starting from cis-3,4-epoxy amines, the reaction is catalyzed by La(OTf)3 (5 mol%) in dichloromethane under reflux.
    • The catalyst promotes regioselective ring closure via C3-selective intramolecular epoxide aminolysis, forming the azetidine ring.
    • After reaction completion, standard aqueous workup and column chromatography purification yield the azetidine product.
  • Key Features:

    • This method offers regioselective and efficient access to azetidine derivatives.
    • It is mild and uses catalytic amounts of lanthanide triflate.
    • The reaction is scalable and can be adapted for various substituted epoxy amines, potentially including fluorophenyl-substituted substrates.
  • Reference Example:

    • A recent study (2023) reports this La(OTf)3-catalyzed intramolecular aminolysis as a novel synthetic route to azetidines with high yields and regioselectivity.

Photochemical Synthesis via Photocatalysis

Photochemical methods for azetidine synthesis have been explored, especially for medicinal chemistry applications:

  • Synthetic Sequence:

    • Photochemical modification of azetidine-2-carboxylic acids using photocatalysts such as 4CzIPN under UV light (365 nm).
    • Reactions are carried out in solvents like dimethylformamide (DMF) with bases such as LiOH.
    • The process can be performed in batch or continuous flow setups for scalability.
    • The method allows introduction of alkyl or aryl substituents on the azetidine ring.
  • Key Features:

    • Photocatalytic methods provide mild conditions and can be highly selective.
    • Flow chemistry adaptation enables multigram scale synthesis.
    • Yields vary depending on substrates and conditions but can reach up to 66% isolated yield in batch and 61% in flow.
  • Reference Example:

    • A ChemRxiv preprint details optimization of photocatalytic azetidine synthesis using organic photocatalysts and flow chemistry, highlighting potential for medicinal chemistry applications.

Summary Table of Preparation Methods

Method Key Steps Catalyst/Reagents Yield Range (%) Notes References
Horner–Wadsworth–Emmons Reaction HWE reaction of azetidin-3-one + phosphonate ester, aza-Michael addition NaH, phosphonate esters, amines 60–73 Reliable alkene formation, NMR characterization
Lewis Acid-Catalyzed Multi-step Synthesis Benzyl protection, ketone protection, double bond addition, cyclization, deprotection TiCl4, tosic acid, strong base 60–93 Multi-step, high control, used in pharma intermediates
La(OTf)3-Catalyzed Intramolecular Aminolysis Cyclization of cis-3,4-epoxy amines to azetidines La(OTf)3 High (not quantified) Mild, regioselective, catalytic
Photocatalytic Synthesis Photochemical modification of azetidine carboxylic acids 4CzIPN, UV light, LiOH 61–66 Mild, scalable, flow chemistry applicable

Detailed Research Findings and Notes

  • The HWE reaction route is widely accepted for synthesizing 3-substituted azetidines with alkene linkages, including fluorophenylmethylidene groups, due to its reliability and moderate to good yields.

  • Multi-step Lewis acid catalysis routes offer versatility for complex intermediates and have been applied in industrially relevant syntheses such as ezetimibe intermediates, which share structural features with the target compound.

  • The La(OTf)3-catalyzed intramolecular aminolysis represents a modern catalytic methodology that can be adapted for regioselective azetidine formation, potentially applicable to fluorophenyl-substituted substrates.

  • Photochemical methods, especially those using organic photocatalysts in flow reactors, provide an innovative and scalable approach to azetidine derivatives, though specific application to 3-[(4-fluorophenyl)methylidene]azetidine requires substrate adaptation.

Chemical Reactions Analysis

3-[(4-Fluorophenyl)methylidene]azetidine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where the fluorine atom or the azetidine ring can be substituted with other functional groups using appropriate reagents and conditions.

Scientific Research Applications

3-[(4-Fluorophenyl)methylidene]azetidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(4-Fluorophenyl)methylidene]azetidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

The following analysis compares 3-[(4-Fluorophenyl)methylidene]azetidine to structurally related azetidine derivatives, focusing on substituent effects, synthesis methods, and physicochemical properties.

Substituent Variations and Physicochemical Properties
Compound Name Substituents Salt Form Melting Point (°C) Yield (%) Key Spectral Data (¹H/¹³C NMR) Reference ID
3-(4-Fluorophenyl)-3-(4-Cl-phenyl)azetidine 4-Fluorophenyl, 4-Cl-phenyl Oxalate (73h) 170.9–172.9 N/A δ 7.48 (dd, 4H), 7.19 (t, 4H), 4.55 (s, 4H)
3-(4-Fluorophenyl)-3-(4-F-phenyl)azetidine Bis(4-fluorophenyl) Oxalate (73m) 212.9–214.4 N/A δ 7.48 (dd, 4H), 7.19 (t, 4H), 4.55 (s, 4H)
3-(4-Fluorophenyl)methoxyazetidine 4-Fluorophenyl, methoxy HCl (30n) 174.5–176.1 46 δ 7.61–7.52 (m, 2H), 4.34 (d, 2H), 4.25 (d, 2H)
1-(Bis(4-F-phenyl)methyl)azetidine Bis(4-fluorophenyl)methyl Oxalate (32c) N/A 60 δ 7.43–7.23 (m, 11H), 4.40 (s, 2H)

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl in 73h) lower melting points compared to electron-neutral substituents (e.g., bis-F in 73m) due to reduced crystal lattice stability .
  • Salt Forms : Hydrochloride salts (e.g., 30n) generally exhibit higher solubility in polar solvents compared to oxalate salts (e.g., 73h) .
  • Spectral Trends : Fluorine substituents induce characteristic splitting patterns in ¹H NMR (e.g., δ 7.48 dd for 4-F-phenyl in 73m) .

Biological Activity

3-[(4-Fluorophenyl)methylidene]azetidine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on antimicrobial and anticancer properties, as well as its synthesis and structure-activity relationships (SAR).

Chemical Structure

The compound features a unique azetidine ring substituted with a 4-fluorophenyl group, which may enhance its interaction with biological targets due to the electron-withdrawing nature of the fluorine atom.

Biological Activity Overview

Research has indicated that 3-[(4-Fluorophenyl)methylidene]azetidine possesses notable antimicrobial and anticancer properties:

  • Antimicrobial Activity : Studies have shown that azetidine derivatives exhibit varying degrees of antibacterial activity, particularly against Mycobacterium tuberculosis (Mtb). The presence of halogen substituents, such as fluorine, often correlates with increased potency against bacterial strains .
  • Anticancer Activity : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. It is hypothesized that the azetidine framework can interact with specific enzymes involved in cancer pathways, potentially leading to cytotoxic effects on tumor cells .

Synthesis and Structure-Activity Relationships

The synthesis of 3-[(4-Fluorophenyl)methylidene]azetidine can be achieved through various methodologies, including the aza-Michael addition reaction, which has been documented in literature . The following table summarizes some key synthetic routes and yields:

Synthetic RouteYield (%)Reference
Aza-Michael addition with 4-fluorobenzaldehyde64%
Reaction with azetidine precursors75%
Coupling with heterocyclic amines53%-83%

Case Studies and Research Findings

  • Antimicrobial Studies : In vitro testing against Mtb revealed that compounds similar to 3-[(4-Fluorophenyl)methylidene]azetidine exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics like isoniazid. This suggests potential for development as an anti-tubercular agent .
  • Anticancer Mechanism : Molecular docking studies have indicated that azetidine derivatives can bind effectively to targets involved in cancer cell signaling pathways. For instance, compounds have been shown to inhibit thymidylate synthase and histone deacetylases (HDAC), which are critical in cancer proliferation .
  • Fluorine Substitution Impact : The incorporation of fluorine in the phenyl ring has been linked to enhanced lipophilicity and improved binding interactions with target proteins, which may lead to increased biological activity compared to non-fluorinated analogs .

Q & A

Q. What green chemistry principles apply to scaling up its synthesis?

  • Methodological Answer : Replace traditional solvents with bio-based alternatives (e.g., cyclopentyl methyl ether) and employ catalytic systems (e.g., enzyme-mediated reactions) to reduce waste. Calculate green metrics (E-factor, atom economy) and compare batch vs. flow-chemistry approaches .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(4-Fluorophenyl)methylidene]azetidine
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3-[(4-Fluorophenyl)methylidene]azetidine

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